N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide, also known as Glibenclamide Impurity C or Glipizide Impurity I, is a compound primarily utilized in pharmaceutical applications, particularly in the development of blood glucose regulators. Its molecular formula is with a molecular weight of approximately 450.59 g/mol. This compound is categorized under sulfonamide derivatives and is recognized for its significance in the synthesis of sulfonylurea hypoglycemic agents, which are crucial for managing diabetes mellitus.
This compound is derived from the sulfonamide class of drugs, which are characterized by the presence of a sulfonamide functional group. It serves as an impurity reference material in pharmaceutical formulations and is linked to the active pharmaceutical ingredients Glibenclamide and Glipizide, both of which are used to treat type 2 diabetes. The compound's CAS number is 10079-35-3, indicating its unique identification in chemical databases.
The synthesis of N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide involves several key steps:
This method emphasizes low-cost raw materials and high yields while minimizing waste production, making it suitable for industrial applications.
N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions typical of sulfonamides:
These reactions are critical for modifying the compound for various pharmaceutical applications.
The mechanism of action for N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide primarily involves inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane and subsequent calcium influx, promoting insulin secretion. This process is crucial for lowering blood glucose levels in diabetic patients .
The physical properties of N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation .
N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide finds applications primarily in:
This compound plays a significant role in advancing therapeutic strategies for managing diabetes mellitus through its contributions to drug formulation and development.
The benzenesulfonamide group (–SO₂NH₂) constitutes a privileged scaffold in drug design due to its versatile molecular interactions and metabolic stability. Sulfonamides serve as potent zinc-binding groups (ZBGs) in carbonic anhydrase inhibitors (e.g., acetazolamide), enabling precise orientation within enzyme active sites through coordination to the catalytic zinc ion and hydrogen bonding with adjacent residues [5] [7]. Beyond enzyme inhibition, this moiety confers:
Functional group analysis reveals sulfonamides rank among the top 15 most prevalent functional groups in bioactive molecules, with their utilization evolving significantly over decades in response to synthetic accessibility and target engagement requirements [9].
Functional Group | Medicinal Chemistry Role | Target Classes |
---|---|---|
Sulfonamide (-SO₂NH-R) | Enzyme inhibition, solubility enhancement | Carbonic anhydrases, dihydropteroate synthase |
Carbamoyl (-NHC=O) | Hydrogen bonding, conformational constraint | GPCRs, ion channels |
Cyclohexyl | Hydrophobic pocket binding, metabolic stability | Kinases, proteases |
The cyclohexylcarbamoyl group (–NHC(=O)NC₆H₁₁) is a critical structural determinant in this compound, contributing to both physicochemical properties and target engagement. Cyclohexyl, as a saturated aliphatic ring, provides:
Dual incorporation of this moiety (as seen here) is a deliberate strategy to amplify target affinity through avidity effects or multi-target engagement. Carbamoyl linkages (–NHC=O) bridge the cyclohexyl groups to the sulfonamide core, introducing hydrogen-bond donor/acceptor pairs that complement binding sites in enzymes like carbonic anhydrase or dihydropteroate synthase [5] [7]. Notably, cyclohexyl-containing sulfonamides frequently exhibit reduced cross-reactivity with arylamine-sensitive pathways, mitigating allergenic risks associated with traditional sulfa drugs [1] [7].
Structural Feature | Physicochemical Effect | Biological Implication |
---|---|---|
Cyclohexyl ring | ↑ Log P (hydrophobicity) | Enhanced membrane penetration |
Carbamoyl linker | ↑ Hydrogen-bonding capacity | Specific target binding |
Dual moiety incorporation | ↑ Molecular rigidity | Reduced entropic penalty upon binding |
Sulfonamides represent one of the oldest classes of synthetic antimicrobials, with their therapeutic application dating to Gerhard Domagk’s 1935 discovery of Prontosil (a sulfanilamide prodrug) [7]. The sulfanilamide core (4-aminobenzenesulfonamide) competitively inhibits dihydropteroate synthase (DHPS) in folate biosynthesis, establishing the foundation for structure-based design of sulfonamide antibiotics [1] [7]. Subsequent diversification yielded non-antibiotic derivatives by strategic N-substitution:
The compound N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide exemplifies modern "de novo design" principles, where computational methods (e.g., molecular docking, QSAR) guide fragment assembly [4] [6]. Its structure reflects three evolutionary stages:
This progression underscores the pharmacophore’s adaptability, transitioning from broad-spectrum antimicrobials to target-specific modulators with engineered properties [5] [7] [9].
Era | Innovation | Representative Agents |
---|---|---|
1930s–1940s | Antibacterial sulfonamides | Prontosil, Sulfanilamide |
1950s–1970s | Diuretics and hypoglycemics | Acetazolamide, Tolbutamide |
1980s–2000s | Targeted enzyme inhibitors | Celecoxib, Topiramate |
2010s–present | De novo designed hybrids | N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide |
Synthetic Access: Synthesis typically follows sulfonyl chloride amine coupling (Fig. 2):
graph LR A[4-2-Aminoethylbenzenesulfonyl chloride] -->|+ NH3| B[4-2-Aminoethylbenzenesulfonamide] B -->|+ Cyclohexyl isocyanate| C[Monosubstituted intermediate] C -->|+ Cyclohexyl isocyanate| D[N-Cyclohexylcarbamoyl-4-2-cyclohexylcarbamoylaminoethylbenzenesulfonamide]
Scheme 1: Synthetic pathway for the target compound via sequential carbamoylation [1] [8]
Compound Name | Role/Application | Key Structural Features |
---|---|---|
N-(Cyclohexylcarbamoyl)-4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide | De novo designed model compound | Dual cyclohexylcarbamoyl, ethylenediamine linker |
Sulfanilamide | Prototypical antibacterial | 4-Aminobenzenesulfonamide |
Acetazolamide | Carbonic anhydrase inhibitor | Unsubstituted sulfonamide, thiadiazole ring |
Glipizide | Antihyperglycemic | Cyclohexylurea, pyrazine ring |
Celecoxib | COX-2 inhibitor | Pyrazole ring, para-sulfonamide |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0